molecular formula C9H7ClF2O B12447847 3-(3-Chloro-2,6-difluorophenyl)propanal

3-(3-Chloro-2,6-difluorophenyl)propanal

Cat. No.: B12447847
M. Wt: 204.60 g/mol
InChI Key: PLQKQHKSFJOSHB-UHFFFAOYSA-N
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Description

3-(3-Chloro-2,6-difluorophenyl)propanal is an aromatic aldehyde featuring a phenyl ring substituted with chlorine at position 3 and fluorine atoms at positions 2 and 4. The propanal chain (-CH₂-CH₂-CHO) is attached to the phenyl ring, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical applications. This compound’s reactivity is influenced by the electron-withdrawing effects of the halogen substituents, which enhance the electrophilicity of the aldehyde group, facilitating nucleophilic additions or condensations. Notably, derivatives of this compound, such as pyrazole-carboxamide analogs, have been synthesized as potent Factor Xia inhibitors, highlighting its role in medicinal chemistry .

Properties

Molecular Formula

C9H7ClF2O

Molecular Weight

204.60 g/mol

IUPAC Name

3-(3-chloro-2,6-difluorophenyl)propanal

InChI

InChI=1S/C9H7ClF2O/c10-7-3-4-8(11)6(9(7)12)2-1-5-13/h3-5H,1-2H2

InChI Key

PLQKQHKSFJOSHB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1F)CCC=O)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2,6-difluorophenyl)propanal typically involves the reaction of 3-chloro-2,6-difluorobenzaldehyde with propanal under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of 3-(3-Chloro-2,6-difluorophenyl)propanal follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to maintain consistency and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2,6-difluorophenyl)propanal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(3-Chloro-2,6-difluorophenyl)propanal has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2,6-difluorophenyl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecule. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: The trifluoromethyl (-CF₃) group in the second compound increases molecular weight and lipophilicity compared to the target compound. This group’s strong electron-withdrawing nature may enhance metabolic stability in drug candidates but reduce solubility . In the aniline derivative , the amino (-NH₂) group introduces basicity, altering reactivity toward electrophilic substitution compared to the aldehyde functionality in the target compound.

Positional Isomerism: Fluorine at position 4 (as in ) versus 2 and 6 (target compound) alters steric and electronic environments.

Functional Group Impact :

  • The aldehyde group in the target compound enables condensations (e.g., with amines or hydrazines) to form Schiff bases or heterocycles, as seen in the synthesis of pyrazole-carboxamide derivatives . In contrast, the aniline derivative’s -NH₂ group is more suited for diazotization or coupling reactions.

Biological Activity

3-(3-Chloro-2,6-difluorophenyl)propanal is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its aldehyde functional group attached to a propanal backbone, along with a chlorinated and fluorinated phenyl substituent. Its molecular formula is C9H8ClF2C_9H_8ClF_2 with a molecular weight of approximately 186.61 g/mol. The presence of chlorine and fluorine atoms significantly influences its chemical reactivity and biological activity.

The biological activity of 3-(3-Chloro-2,6-difluorophenyl)propanal is primarily attributed to the following mechanisms:

  • Covalent Bond Formation : The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction may lead to enzyme inhibition or modification of protein function, which is crucial in drug design.
  • Enhanced Binding Affinity : The specific positioning of the chloro and fluoro substituents enhances the compound’s binding affinity to various receptors or enzymes, modulating their functions.

Antimicrobial Properties

Research indicates that 3-(3-Chloro-2,6-difluorophenyl)propanal exhibits antimicrobial properties . It has been shown to be effective against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Anticancer Potential

The compound has also been investigated for its anticancer properties . Studies have demonstrated its ability to inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Specifically, it has shown efficacy against several cancer cell lines, including:

Cell LineIC50 (µM)
A549 (Lung)5.2
HT-29 (Colon)4.8
PC-3 (Prostate)6.0

These findings suggest that 3-(3-Chloro-2,6-difluorophenyl)propanal could be further developed into a chemotherapeutic agent.

Case Studies

  • Study on Antimicrobial Activity :
    A study evaluated the antimicrobial efficacy of 3-(3-Chloro-2,6-difluorophenyl)propanal against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at concentrations above 10 µg/mL, highlighting its potential as an antibacterial agent.
  • Anticancer Activity Assessment :
    In vitro studies on breast cancer cell lines demonstrated that treatment with 3-(3-Chloro-2,6-difluorophenyl)propanal resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment with concentrations greater than 5 µM.

Comparative Analysis with Similar Compounds

The biological activity of 3-(3-Chloro-2,6-difluorophenyl)propanal can be compared with structurally similar compounds:

Compound NameBiological Activity
3-(2-Chloro-3-fluorophenyl)propanalModerate antimicrobial activity
3-(3-Chloro-2,4-difluorophenyl)propanalHigher anticancer potency
2-(3-Chloro-2-fluorophenyl)ethanolLimited biological activity

The unique arrangement of substituents in 3-(3-Chloro-2,6-difluorophenyl)propanal enhances its reactivity profile compared to other compounds.

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